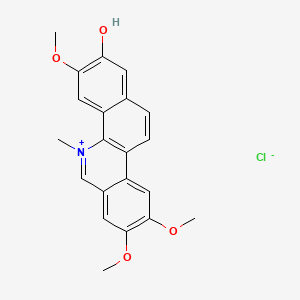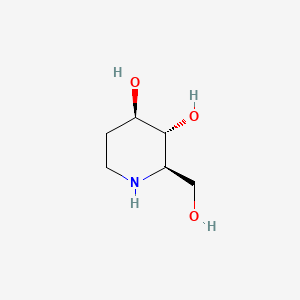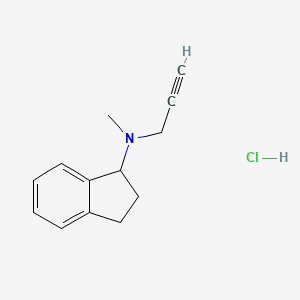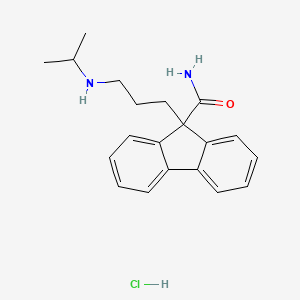
Indoramin
Overview
Description
Indoramin is a piperidine antiadrenergic agent known for its selective alpha-1 adrenoceptor antagonistic properties. It is primarily used in the treatment of hypertension and benign prostatic hyperplasia. This compound’s unique ability to block alpha-1 receptors without causing reflex tachycardia makes it a valuable therapeutic agent .
Mechanism of Action
Target of Action
Indoramine, also known as a piperidine antiadrenergic agent, primarily targets the Alpha-1A adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and is found in various tissues throughout the body, including the heart and vascular smooth muscle.
Mode of Action
Indoramine acts as a selective alpha-1 adrenergic antagonist . This means it binds to the alpha-1A adrenergic receptors, blocking the action of endogenous catecholamines, particularly noradrenaline. This blockade inhibits the activation of these receptors, leading to a decrease in vasoconstriction and an overall lowering of blood pressure . Additionally, Indoramine has a direct myocardial depression action, which means it can reduce the force of heart muscle contraction .
Biochemical Pathways
Its antagonistic action on the alpha-1a adrenergic receptors disrupts the normal sympathetic nervous system signaling pathways, leading to a decrease in vasoconstriction and blood pressure .
Pharmacokinetics
The pharmacokinetics of Indoramine in humans have been studied . After oral administration, Indoramine is well absorbed and extensively metabolized. Less than 2% of the administered drug is excreted unchanged in the urine . The clearance of Indoramine, determined after intravenous administration, is of the same order as liver blood flow .
Action Environment
The action, efficacy, and stability of Indoramine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Certain drugs can increase the risk or severity of adverse effects when combined with Indoramine, while others may decrease its antihypertensive activities . Furthermore, individual patient factors such as age, health status, and genetic factors can also influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Indoramine plays a crucial role in biochemical reactions by selectively blocking alpha-1 adrenergic receptors. This interaction prevents the binding of norepinephrine, leading to vasodilation and reduced blood pressure. Indoramine interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, it binds to alpha-1 adrenergic receptors on the cell surface, inhibiting their activation and subsequent signaling pathways .
Cellular Effects
Indoramine affects various cell types, including smooth muscle cells and prostate cells. By blocking alpha-1 adrenergic receptors, indoramine reduces smooth muscle contraction, leading to vasodilation and decreased blood pressure. In prostate cells, indoramine alleviates symptoms of benign prostatic hyperplasia by relaxing the smooth muscles of the prostate and bladder neck. Indoramine also influences cell signaling pathways, gene expression, and cellular metabolism by modulating adrenergic receptor activity .
Molecular Mechanism
At the molecular level, indoramine exerts its effects by binding to alpha-1 adrenergic receptors, preventing the activation of these receptors by endogenous catecholamines like norepinephrine. This binding inhibits the downstream signaling pathways that lead to vasoconstriction and smooth muscle contraction. Indoramine’s interaction with cytochrome P450 enzymes also affects its metabolism and clearance from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoramine can change over time due to its stability and degradation. Indoramine is relatively stable under physiological conditions, but it can degrade over time, affecting its potency and efficacy. Long-term studies have shown that indoramine maintains its ability to reduce blood pressure and alleviate symptoms of benign prostatic hyperplasia over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of indoramine vary with different dosages. At low doses, indoramine effectively reduces blood pressure and relaxes smooth muscles without significant adverse effects. At high doses, indoramine can cause hypotension, dizziness, and other side effects. Threshold effects have been observed, where the therapeutic benefits of indoramine plateau beyond a certain dosage .
Metabolic Pathways
Indoramine is metabolized primarily by cytochrome P450 enzymes in the liver. These enzymes facilitate the oxidation and subsequent conjugation of indoramine, leading to its excretion. Indoramine’s metabolism can affect its bioavailability and therapeutic efficacy. Additionally, indoramine may influence metabolic flux and metabolite levels by modulating adrenergic receptor activity .
Transport and Distribution
Indoramine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Indoramine’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the prostate and smooth muscle .
Subcellular Localization
Indoramine’s subcellular localization is primarily at the cell membrane, where it binds to alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows indoramine to effectively block receptor activation. Post-translational modifications and targeting signals may also influence indoramine’s localization and function within specific cellular compartments .
Preparation Methods
Indoramin is commonly synthesized from tryptophol. The synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl compound derived from tryptophol, resulting in a quaternary pyridinium salt. This intermediate is then hydrogenated using a Raney nickel catalyst to yield this compound . Industrial production methods follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions.
Chemical Reactions Analysis
Indoramin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indoramin has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of alpha-1 adrenoceptor antagonists.
Biology: It is utilized in research focused on adrenergic receptor functions and their role in physiological processes.
Medicine: this compound’s therapeutic applications in treating hypertension and benign prostatic hyperplasia are well-documented.
Industry: this compound’s role in the pharmaceutical industry is significant, particularly in the development of new therapeutic agents targeting alpha-1 adrenoceptors.
Comparison with Similar Compounds
Indoramin is compared with other alpha-1 adrenoceptor antagonists such as prazosin, terazosin, and doxazosin. While all these compounds share similar mechanisms of action, this compound is unique in its ability to block alpha-1 receptors without causing reflex tachycardia. This makes it particularly useful in patients where avoiding tachycardia is crucial .
Similar Compounds
- Prazosin
- Terazosin
- Doxazosin
This compound’s distinct pharmacological profile and therapeutic applications make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZZEXZZKAWDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048370 | |
| Record name | Indoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26844-12-2 | |
| Record name | Indoramin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26844-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoramin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoramin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoramin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDORAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
| Record name | Indoramin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)













